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Compound of Interest

Compound Name: 4-(Allyloxy)benzoic acid

Cat. No.: B188931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Allyloxy)benzoic acid, a versatile organic compound with applications in materials science
and as a building block in pharmaceutical synthesis. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of 4-(Allyloxy)benzoic acid can be reliably ascertained
through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

H NMR Data (Solvent: DMSO-ds)[1]
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Chemical Shift (3)

Multiplicity Number of Protons  Assignment
Ppm
12.8 (br s) Broad Singlet 1H -COOH
Aromatic (ortho to -
7.88 (d, J=8.8 Hz) Doublet 2H
COOH)
Aromatic (ortho to -
7.00 (d, J=8.8 Hz) Doublet 2H
OAllyl)
6.05 (m) Multiplet 1H -OCH2-CH=CH:2
5.41 (dd, J=17.3, 1.6 -OCH2-CH=CH:
Doublet of Doublets 1H
Hz) (trans)
5.27 (dd, J=10.5, 1.4 _
Ho) Doublet of Doublets 1H -OCH2z-CH=CHz2 (cis)
z
4.64 (d, J=5.2 Hz) Doublet 2H -OCH2-CH=CH:=
13C NMR Data (Solvent: DMSO-de)[1]
Chemical Shift (8) ppm Assighment
166.9 C=0
161.7 Aromatic C-O
133.2 -OCH2-CH=CH:2
131.3 Aromatic C-H (ortho to -COOH)
1231 Aromatic C-COOH
117.8 -OCHz2-CH=CHz2
114.4 Aromatic C-H (ortho to -OAllyl)
68.4 -OCH2-CH=CH:2
Infrared (IR) Spectroscopy
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FT-IR spectroscopy identifies the functional groups present in the molecule based on their
characteristic vibrational frequencies.

FT-IR Data (ATR)[1]

Wavenumber (cm~?) Intensity Assignment

2920-3080 Broad O-H stretch (Carboxylic Acid)
1680-1700 Strong C=0 stretch (Carboxylic Acid)
1605 Strong C=C stretch (Aromatic)

1250 Strong C-O stretch (Aryl Ether)

995, 920 Medium =C-H bend (Allyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. The following data is predicted for a closely related compound, 3,5-diethyl-4-
(allyloxy)benzoic acid, and serves as a reference.[2]

Predicted Mass Spectrometry Data for 3,5-diethyl-4-(allyloxy)benzoic acid[2]

Adduct Predicted m/z
[M+H]* 235.1329
[M+Na]* 257.1148
[M-H]~ 233.1183

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may vary.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(Allyloxy)benzoic acid in 0.6-0.7
mL of deuterated dimethyl sulfoxide (DMSO-de).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IH NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation
delay of at least 1-2 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are
typically required compared to *H NMR. The spectral width should encompass the expected
range for organic molecules (e.g., 0-200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO
at 6 2.50 for *H and & 39.52 for 13C).

FT-IR Spectroscopy

o Sample Preparation: Place a small amount of solid 4-(Allyloxy)benzoic acid directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm~1). Co-
add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal should be recorded and automatically subtracted from the
sample spectrum.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry
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e Sample Preparation: Dissolve a small amount of 4-(Allyloxy)benzoic acid in a suitable
solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:

o ESI-MS: Introduce the sample solution into the ion source via direct infusion or after
separation by liquid chromatography. Acquire the mass spectrum in both positive and
negative ion modes to observe different adducts (e.g., [M+H]*, [M+Na]*, [M-H]").

o EI-MS: Introduce a volatile sample into the ion source, where it is bombarded with
electrons. This technique often leads to fragmentation, providing structural information.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a
chemical compound like 4-(Allyloxy)benzoic acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-
(Allyloxy)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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